molecular formula C21H20N2O2 B11401321 N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide

N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11401321
M. Wt: 332.4 g/mol
InChI Key: AEVBLTKXECJRSJ-UHFFFAOYSA-N
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Description

N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide is a chemical compound with the following structure:

C19H18N2O2\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_2 C19​H18​N2​O2​

This compound belongs to the class of benzamides and contains both an ethoxy group and a pyridine ring. It has been investigated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Preparation Methods

Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Research efforts have primarily focused on its biological activity.

Chemical Reactions Analysis

Reactivity: N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide may undergo various chemical reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are limited.

Common Reagents and Conditions: The choice of reagents and conditions would depend on the specific reaction being investigated. Generally, standard organic synthesis reagents and techniques would apply.

Major Products: The major products formed during reactions involving this compound would vary based on the reaction type. Further experimental work is needed to elucidate these products.

Scientific Research Applications

Chemistry: While research on this compound is still emerging, it could find applications in medicinal chemistry, drug discovery, and organic synthesis.

Biology and Medicine: Given its anti-tubercular activity, N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide might be explored as a potential lead compound for developing new anti-TB drugs.

Industry: Currently, there are no established industrial applications for this compound. its unique structure may inspire further investigations.

Mechanism of Action

The precise mechanism by which N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide exerts its effects remains unknown. Further studies are needed to identify its molecular targets and pathways.

Comparison with Similar Compounds

Unfortunately, there are no direct comparisons available in the literature. researchers may explore related benzamides and pyridine derivatives to understand its uniqueness.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-benzyl-4-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20N2O2/c1-2-25-19-13-11-18(12-14-19)21(24)23(20-10-6-7-15-22-20)16-17-8-4-3-5-9-17/h3-15H,2,16H2,1H3

InChI Key

AEVBLTKXECJRSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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